

A Comparative In Silico Toxicological Assessment of Methylisoeugenol and Related Phenylpropenes

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Compound of Interest

Compound Name: *Methylisoeugenol*

Cat. No.: *B7759421*

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This guide provides a comprehensive comparison of the in silico predicted toxicity of **methylisoeugenol** against structurally related compounds: eugenol, isoeugenol, and safrole. By leveraging computational models and corroborating with available experimental data, this document aims to elucidate the nuanced differences in their toxicological profiles, driven primarily by their distinct metabolic fates. All quantitative data are presented in standardized tables, and methodologies for key experimental and computational approaches are detailed to ensure reproducibility and clarity.

Executive Summary

Computational toxicology models consistently predict a lower toxicity risk for **methylisoeugenol** compared to its structural isomer, methyleugenol, and the structurally related compound, safrole. In silico tools flag methyleugenol and safrole for genotoxicity and carcinogenicity, a prediction supported by their metabolic pathways which can lead to the formation of DNA-reactive carbocations.^{[1][2]} In contrast, **methylisoeugenol** is predominantly metabolized through detoxification pathways, and computational models generally do not generate similar alerts for these severe endpoints.^[1] Eugenol and isoeugenol also exhibit different toxicological profiles, with isoeugenol showing some evidence of carcinogenicity in animal studies, leading to its classification by IARC as "possibly carcinogenic to humans" (Group 2B).^{[1][3]}

Data Presentation

Physicochemical Properties for In Silico Modeling

The following table summarizes key physicochemical properties of **methylisoeugenol** and related compounds, which are fundamental descriptors in Quantitative Structure-Activity Relationship (QSAR) models.

Property	Methyliso eugenol	Eugenol	Isoeugen ol	Safrole	Methyleu genol	Data Source
Molecular Formula	C ₁₁ H ₁₄ O ₂	C ₁₀ H ₁₂ O ₂	C ₁₀ H ₁₂ O ₂	C ₁₀ H ₁₀ O ₂	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight (g/mol)	178.23	164.20	164.20	162.19	178.23	[1]
LogP (Octanol/W ater)	3.05	2.27	2.56	2.83	2.737	[1]
Partition Coefficient						
Boiling Point (°C)	263	254	266	232-234	255	[1] [4]
SMILES	CC=Cc1cc c(OC)c(OC) c1	Oc1ccc(CC =C)cc1OC	Oc1ccc(\C =C\C)cc1O C	C=CCc1cc c2OCOc2c 1	COc1cc(C =C)ccc1 OC	[1]

In Silico Toxicity Prediction Summary

This table outlines the qualitative predictions from various in silico toxicology models for key endpoints.

Toxicological Endpoint	Methylisoeugenol Prediction	Eugenol Prediction	Isoeugenol Prediction	Safrole Prediction	Methyleugenol Prediction	Supporting Evidence
Genotoxicity Alerts	Negative	Generally Negative	Negative	Positive	Positive	In silico prediction tools consistently identify genotoxicity alerts for safrole and methyleugenol but not for methylisoeugenol and eugenol. [1] [5]
Carcinogenicity Alerts	Negative	Generally Negative	Positive	Positive	Positive	Carcinogenicity alerts are identified for safrole, methyleugenol, and isoeugenol based on structural alerts and metabolic activation pathways. [1] [4] [6]
Bacterial Mutagenicity	Negative	Negative	Negative	Negative (some)	Negative	[1]

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[1]

Experimental Acute Toxicity Data

The following table summarizes available median lethal dose (LD50) values from animal studies.

Compound	Species	Route of Administration	LD50 (mg/kg bw)	Data Source
Methylisoeugenol	Rat	Oral	Low to moderate toxicity reported	[7]
Eugenol	Rat	Oral	1930	[8]
Isoeugenol	Rat	Oral	1560	[9]
Isoeugenol	Guinea Pig	Oral	1130 - 1780	[9]
Isoeugenol	Rabbit	Dermal	1910	[9]
Safrole	Rat	Oral	1950	[4]
Methyleugenol	Rat	Oral	850	[10]

Repeated Dose Toxicity Data (NOAEL)

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed in a repeated-dose toxicity study.

Compound	Species	Study Duration	NOAEL (mg/kg bw/day)	Endpoint	Data Source
Isoeugenol	Rat	Developmental	500	Developmental Toxicity	[7]
Isoeugenol	Rat	Multigenerational	230	Reproductive Toxicity	[11]
Methyleugenol	Rat	Developmental	200	Developmental Toxicity	[7]

Experimental and In Silico Protocols

In Silico Toxicity Prediction (General Workflow)

In silico toxicity prediction for compounds like **methylisoeugenol** typically follows a multi-step process:

- Data Curation: Collection of chemical structures and experimental toxicity data for a set of related compounds to build and validate the models.
- Descriptor Calculation: Generation of a wide range of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) for each chemical structure.
- Model Building (QSAR): Development of Quantitative Structure-Activity Relationship (QSAR) models that correlate the molecular descriptors with the observed toxicity.^[12] This often involves machine learning algorithms to identify the most predictive relationships.^{[13][14][15]}
- Structural Alert Analysis: Identification of specific chemical substructures (structural alerts) that are known to be associated with particular types of toxicity (e.g., genotoxicity).^[16]
- Read-Across: Predicting the toxicity of a target compound (**methylisoeugenol**) by comparing its structure and properties to those of well-characterized, structurally similar source compounds.
- Expert Review: A final assessment of the predictions by toxicologists, considering the strengths and limitations of the models and the underlying biological mechanisms.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations.

- Strains: Several strains of *Salmonella typhimurium* with pre-existing mutations that render them unable to synthesize histidine (his-) are used.
- Exposure: The bacterial strains are exposed to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver). The S9 fraction contains cytochrome P450 enzymes that can metabolize the test compound into potentially mutagenic forms.^[5]
- Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

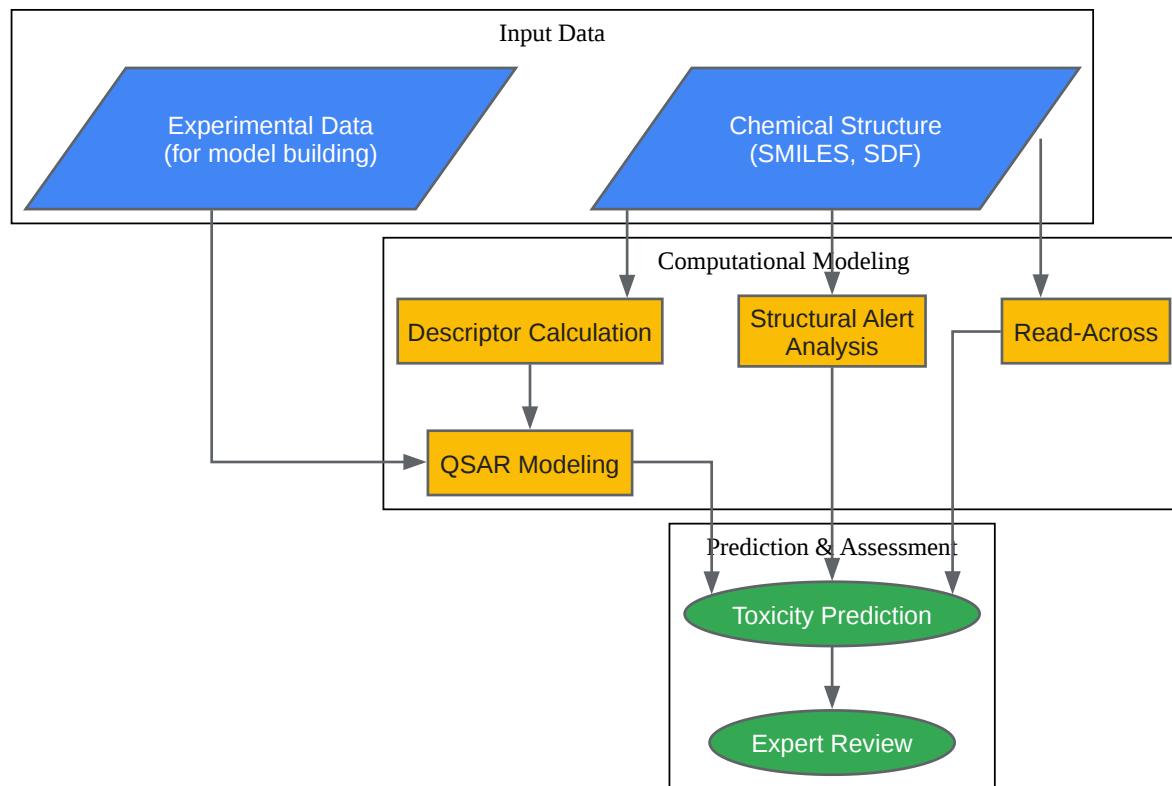
- Incubation: The plates are incubated for 48-72 hours.
- Evaluation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine (*his⁺*) will grow into visible colonies. The number of revertant colonies is counted and compared to a negative control. A significant increase in revertant colonies indicates that the test compound is mutagenic.

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus.

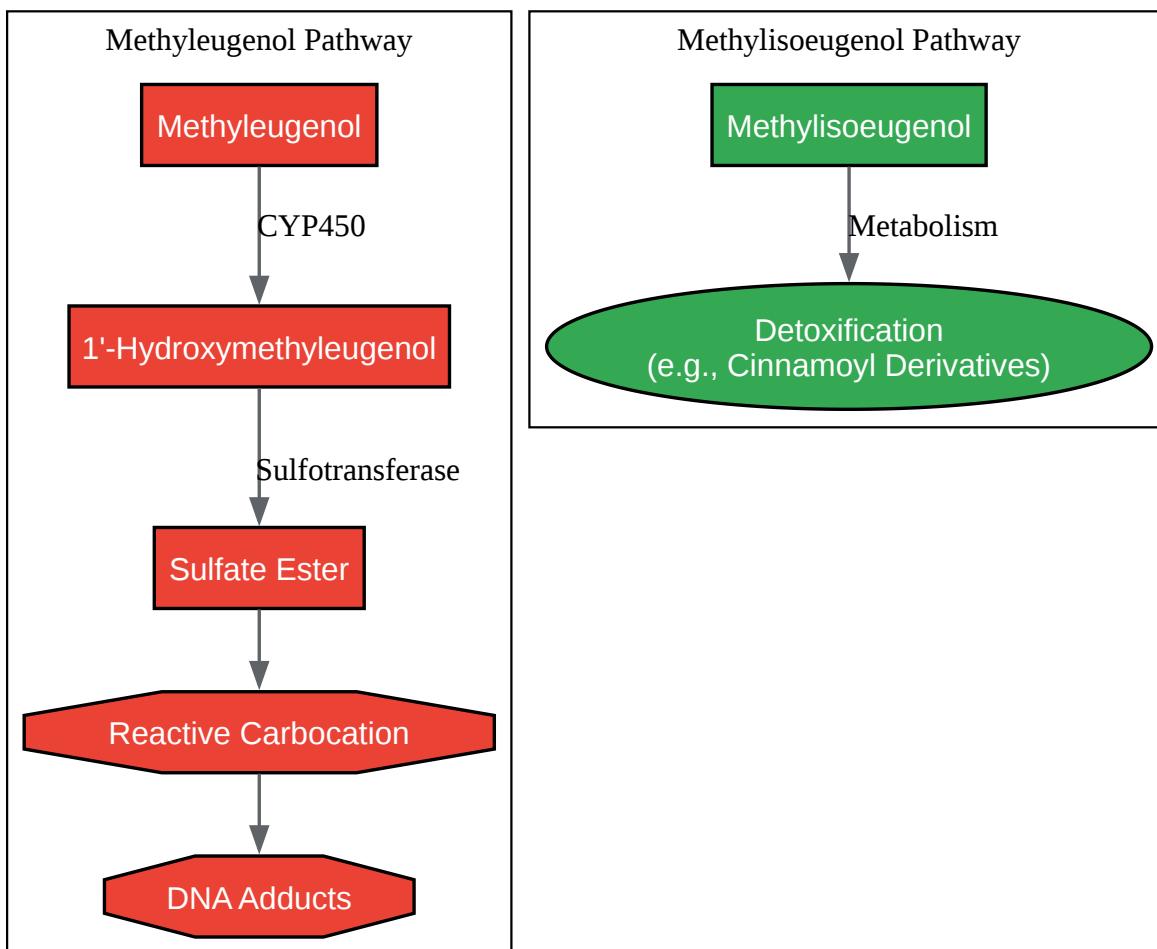
- Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or Chinese hamster ovary cells) are cultured in vitro.
- Exposure: The cells are exposed to the test compound, with and without metabolic activation (S9).
- Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis (cell division), resulting in binucleated cells.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: Under a microscope, the number of micronuclei (small, separate nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) in the binucleated cells is counted. A significant increase in the frequency of micronucleated cells compared to the control indicates genotoxic potential.

Visualizations



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Caption: Workflow for in silico toxicity prediction.

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Caption: Contrasting metabolic pathways of methyleugenol and **methylisoeugenol**.

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